molecular formula C15H26O2 B1617062 Allyl cyclohexanehexanoate CAS No. 7493-66-5

Allyl cyclohexanehexanoate

Cat. No.: B1617062
CAS No.: 7493-66-5
M. Wt: 238.37 g/mol
InChI Key: MMVNCZIEXUKMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenyl cyclohexanehexanoate, also known as allyl cyclohexanecaproate or allyl hexahydrophenylhexanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl cyclohexanehexanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Propenyl cyclohexanehexanoate has been primarily detected in urine. Within the cell, 2-propenyl cyclohexanehexanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Propenyl cyclohexanehexanoate has a fatty and fruity taste.

Properties

CAS No.

7493-66-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

prop-2-enyl 6-cyclohexylhexanoate

InChI

InChI=1S/C15H26O2/c1-2-13-17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h2,14H,1,3-13H2

InChI Key

MMVNCZIEXUKMHF-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCCCCC1CCCCC1

Canonical SMILES

C=CCOC(=O)CCCCCC1CCCCC1

density

0.941-0.947

7493-66-5

physical_description

Colourless liquid with a weak fatty fruity odou

solubility

Soluble in oils and ethanol, insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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